molecular formula C₃₂H₄₇F₅O₃S B560542 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1807900-80-6

13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B560542
CAS No.: 1807900-80-6
M. Wt: 606.77
InChI Key: VWUXBMIQPBEWFH-CIAKRVSBSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from a systematic medicinal chemistry strategy focused on modifying long-chain alkyl substitutes in the 7α-position of estradiol. The compound was discovered through rational drug design approaches, though its selection for further development ultimately relied on phenotypic screening methodologies. This discovery process represents a paradigm shift in hormone receptor antagonist development, moving beyond traditional partial agonist compounds toward pure antagonist mechanisms.

The historical significance of this compound's discovery lies in its representation of the first successful selective estrogen receptor degrader to achieve regulatory approval. The development timeline began with fundamental research into estrogen receptor biology and the recognition that existing antiestrogen therapies possessed inherent limitations due to their partial agonist properties. Research teams at Imperial Chemical Industries, later AstraZeneca, pursued the development of this compound as part of a broader effort to create truly pure antiestrogen agents without agonist activity.

The compound's discovery process involved extensive structure-activity relationship studies examining various modifications to the estradiol backbone. The incorporation of the pentafluoropentylsulfinyl side chain represented a breakthrough in understanding how specific chemical modifications could eliminate agonist activity while maintaining or enhancing antagonist properties. This research demonstrated that an alkyl-sulfinyl moiety added to the endogenous estrogen receptor ligand could fundamentally alter the compound's pharmacological profile.

The historical context of this compound's development also reflects broader trends in pharmaceutical research during the late twentieth century, particularly the increasing sophistication of structure-based drug design and the growing understanding of protein-ligand interactions. The successful development of this compound validated approaches to rational drug design that combined computational modeling with systematic synthetic chemistry and biological screening.

Classification and Chemical Family

This compound belongs to the chemical classification of synthetic estrane steroids and specifically represents a derivative of estradiol. The compound is classified as a steroidal antiestrogen within the broader category of selective estrogen receptor modulators, though its unique mechanism of action has led to its designation as a selective estrogen receptor degrader. This classification distinguishes it from traditional nonsteroidal antiestrogens and represents a novel therapeutic class in hormone receptor pharmacology.

The chemical family characteristics of this compound include its retention of the fundamental steroid nucleus structure while incorporating significant modifications that alter its biological properties. The steroid backbone maintains the characteristic four-ring structure common to all steroids, consisting of three six-membered rings and one five-membered ring arranged in a specific spatial configuration. The compound's classification as an estrane steroid indicates its structural relationship to estradiol and other natural estrogens, though the extensive side chain modifications create substantially different pharmacological properties.

The pentafluoropentylsulfinyl substituent represents a unique chemical modification within the steroid family, introducing organofluorine chemistry principles into traditional steroid structures. The incorporation of multiple fluorine atoms creates distinctive electronic and steric properties that significantly influence the compound's interaction with biological targets. This fluorinated alkyl chain modification places the compound within a specialized subset of fluorinated pharmaceutical compounds that have gained increasing importance in modern drug development.

The sulfur-containing functional group within the side chain further classifies this compound among organosulfur steroid derivatives. The sulfinyl group introduces additional polarity and potential for specific protein interactions while maintaining appropriate lipophilicity for membrane penetration. This combination of fluorine and sulfur atoms in the side chain represents an innovative approach to steroid modification that has influenced subsequent drug design efforts in the field.

Chemical Classification Details
Primary Class Synthetic Estrane Steroid
Subclass Selective Estrogen Receptor Degrader
Molecular Formula C₃₂H₄₇F₅O₃S
Molecular Weight 606.78 g/mol
Stereochemistry (7R,8R,9S,13S,14S,17S)
Functional Groups Hydroxyl, Sulfinyl, Fluoroalkyl

Importance in Steroidal Chemistry Research

The development and characterization of this compound has established fundamental principles for steroidal chemistry research, particularly in understanding how structural modifications can dramatically alter biological activity. The compound has served as a prototype for demonstrating how strategic incorporation of fluorinated substituents can enhance metabolic stability and alter receptor binding characteristics. Research on this compound has contributed significantly to the understanding of structure-activity relationships in steroid chemistry, providing insights that have guided the development of subsequent generations of hormone receptor modulators.

The synthetic chemistry approaches developed for this compound have advanced the field of complex steroid synthesis, particularly in the area of regioselective and stereoselective carbon-carbon bond formation. The key synthetic step involving catalyst-controlled, room temperature, diastereoselective 1,6-addition represents a significant methodological advancement in steroid chemistry. This synthetic approach has demonstrated the potential for using zirconocene-derived reagents in complex molecule synthesis, contributing to the broader understanding of organometallic chemistry applications in pharmaceutical synthesis.

Research on this compound has also advanced understanding of fluorine chemistry applications in medicinal chemistry, particularly in the context of steroid modifications. The successful incorporation of the pentafluoropentyl group has demonstrated principles for designing fluorinated pharmaceutical compounds that maintain biological activity while gaining improved pharmacological properties. This work has influenced subsequent research into fluorinated drug design and has contributed to the growing appreciation of fluorine's unique properties in medicinal chemistry applications.

The compound's role in advancing steroidal chemistry research extends to its contribution to understanding protein-steroid interactions at the molecular level. Studies of this compound have provided detailed insights into how specific structural modifications can alter protein binding modes and eliminate unwanted agonist activity. This research has contributed to the broader understanding of ligand-receptor interactions and has informed the design of other selective receptor modulators across various therapeutic areas.

Research Contribution Impact
Synthetic Methodology Advanced catalyst-controlled C-C bond formation
Fluorine Chemistry Demonstrated pentafluoroalkyl incorporation strategies
Structure-Activity Relationships Established principles for pure antagonist design
Protein-Ligand Interactions Enhanced understanding of receptor binding modes

Relationship to Estrogen Receptor Antagonists

This compound represents a paradigm shift in estrogen receptor antagonist design, establishing itself as the first compound in a new class of pure antiestrogens devoid of agonist activity. Unlike traditional nonsteroidal antiestrogens that demonstrate partial agonist properties in certain tissues, this compound exhibits complete antagonist activity across all tested biological systems. The relationship of this compound to other estrogen receptor antagonists is characterized by its unique mechanism of action involving receptor degradation rather than simple competitive inhibition.

The compound's interaction with estrogen receptors involves binding to receptor monomers and inhibiting receptor dimerization, a fundamental step in estrogen receptor activation. This binding interaction renders both activating function 1 and activating function 2 inactive, significantly reducing translocation of the receptor to the nucleus and accelerating degradation of the estrogen receptor protein. This mechanism represents a fundamental departure from traditional antagonists that primarily function through competitive binding without inducing receptor degradation.

The structural relationship between this compound and estradiol, the primary endogenous estrogen receptor ligand, reveals critical insights into antagonist design principles. While maintaining the essential steroid backbone necessary for receptor recognition, the compound's bulky 7α-substituted side chain creates steric interference that prevents the conformational changes required for receptor activation. The pentafluoropentylsulfinyl modification specifically disrupts the receptor's ability to adopt its active conformation while simultaneously targeting the receptor protein for cellular degradation pathways.

Research comparing this compound to other estrogen receptor antagonists has demonstrated its superior activity in hormone-dependent biological systems. Preclinical studies have confirmed the compound's potential to inhibit growth in both tamoxifen-resistant and tamoxifen-sensitive systems, indicating a lack of cross-resistance with existing endocrine agents. This unique profile positions the compound as a significant advancement in the field of estrogen receptor antagonists and has influenced the development of subsequent selective estrogen receptor degraders.

The compound's relationship to contemporary estrogen receptor antagonist research has established important principles for drug design in this therapeutic area. The successful clinical development of this compound has validated the concept of selective estrogen receptor degraders and has led to efforts to discover and develop parallel drug classes, including selective androgen receptor degraders. This work has demonstrated that receptor degradation represents a viable and potentially superior approach to hormone receptor antagonism compared to traditional competitive inhibition strategies.

Properties

IUPAC Name

13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUXBMIQPBEWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic steroidal antiestrogen known as Fulvestrant (Faslodex). It is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This article explores its biological activity through various studies and data.

Chemical Structure

The structural formula of Fulvestrant can be represented as follows:

C27H30F5O3S\text{C}_{27}\text{H}_{30}\text{F}_5\text{O}_3\text{S}

This compound features a complex cyclopenta[a]phenanthrene backbone with a sulfinyl side chain that enhances its biological properties.

Fulvestrant acts as an estrogen receptor antagonist. It binds to estrogen receptors (ER), leading to the degradation of these receptors and thereby inhibiting estrogen-mediated signaling pathways. This mechanism is crucial in the treatment of estrogen-dependent tumors.

Antitumor Effects

Fulvestrant has demonstrated significant antitumor activity in various preclinical and clinical studies. Its efficacy is particularly notable in patients with advanced breast cancer who have progressed on other endocrine therapies.

  • Clinical Trials : In a pivotal clinical trial (FASLODEX 004), Fulvestrant showed a 20% improvement in progression-free survival compared to anastrozole in postmenopausal women with ER-positive breast cancer .
  • Preclinical Studies : Research indicated that Fulvestrant effectively downregulates ER levels in breast cancer cell lines such as MCF-7 and T47D. It induces apoptosis and inhibits cell proliferation .

Pharmacokinetics

Fulvestrant is administered via intramuscular injection and exhibits a half-life of approximately 40 days. Its pharmacokinetic profile allows for monthly dosing after an initial loading dose .

ParameterValue
Half-life~40 days
BioavailabilityLow (intramuscular)
Peak plasma concentration7 days post-injection

Metabolism

Fulvestrant undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes. Key metabolic pathways include:

  • Oxidation : Leading to the formation of several metabolites.
  • Conjugation : Glucuronidation at the 3 and 17 positions.

These metabolites exhibit pharmacological activities that are similar or less than the parent compound .

Case Studies

  • Case Study: Efficacy in Advanced Breast Cancer
    • A study involving 700 women treated with Fulvestrant showed a significant reduction in tumor size and improved overall survival rates compared to those receiving placebo treatments .
  • Adverse Effects
    • Common adverse effects include hot flashes, nausea, and injection site reactions. Serious effects such as liver toxicity were reported but are relatively rare .

Scientific Research Applications

The compound 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex chemical with potential applications in various fields. This article will explore its scientific research applications based on available data and case studies.

Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C32H47F5O3S
  • CAS Number : 129453-61-8

This compound features a unique structure that includes a cyclopenta[a]phenanthrene core modified with various functional groups. The presence of fluorinated moieties suggests potential applications in pharmaceuticals and materials science.

Pharmaceutical Development

The compound is structurally related to known therapeutic agents and may exhibit biological activity relevant to cancer treatment. Specifically:

  • Estrogen Receptor Modulation : Similar compounds have been investigated for their ability to modulate estrogen receptors in breast cancer treatments. The sulfinyl group may enhance binding affinity or alter pharmacokinetics compared to existing therapies like Fulvestrant .

Material Science

The incorporation of fluorinated groups suggests potential applications in developing advanced materials:

  • Fluorinated Polymers : The unique properties of fluorinated compounds can lead to materials with enhanced thermal stability and chemical resistance. Research into polymer composites incorporating this compound could yield materials suitable for harsh environments .

Environmental Chemistry

Given the increasing focus on environmental sustainability:

  • Chemical Stability Studies : Understanding the degradation pathways of such complex compounds can provide insights into their environmental impact. Studies may focus on how the compound interacts with various environmental factors (e.g., light exposure or microbial activity) .

Case Study 1: Estrogen Receptor Activity

A study investigating the estrogenic activity of structurally similar compounds found that modifications in the side chains significantly affected receptor binding and biological activity. This indicates that variations like those present in 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,... could be optimized for therapeutic efficacy.

Case Study 2: Fluorinated Material Properties

Research on fluorinated cycloalkenes has shown that these materials exhibit unique properties such as low surface energy and high thermal stability. Incorporating the specific structure of this compound into polymer matrices could enhance performance in coatings and seals used in aerospace or chemical processing industries.

Compound NameEstrogen Receptor Binding AffinityActivity Type
FulvestrantHighAntagonist
13-Methyl...TBDTBD

Table 2: Material Properties of Fluorinated Compounds

PropertyValueNotes
Thermal StabilityHighResistant to thermal degradation
Chemical ResistanceExcellentResistant to solvents

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains three reactive centers:

  • Sulfinyl group (-S(O)-) at the 9-position of the nonyl side chain
  • Hydroxyl groups at C3 and C17 of the steroidal backbone
  • Fluorinated pentyl moiety attached to the sulfinyl group

These features enable distinct reaction pathways, including oxidation, conjugation, and degradation .

Metabolic Reactions

Fulvestrant undergoes extensive hepatic metabolism via the following pathways:

Reaction TypeSite of ModificationEnzymes InvolvedMetabolic Product
Sulfoxidation S(O) → S(O₂)CYP3A4Fulvestrant sulfone
Hydroxylation C2/C4 of phenolic ringCYP2C9, CYP2C19Mono-/dihydroxylated derivatives
Glucuronidation C3 hydroxyl groupUGT1A1, UGT1A33-O-glucuronide conjugate

Key characteristics:

  • The sulfinyl group exhibits stereoselective oxidation to sulfone derivatives
  • Hydroxylation occurs preferentially at the steroidal A-ring over the alkyl side chain
  • Glucuronidation increases water solubility for renal excretion

Synthetic Modifications

The synthesis involves critical transformations:

Key Steps

  • Stereoselective sulfoxide formation :
    R SH+CF3(CF2)3CH2BrbaseoxidationR S O CF2CF2CF3\text{R SH}+\text{CF}_3(\text{CF}_2)_3\text{CH}_2\text{Br}\xrightarrow[\text{base}]{\text{oxidation}}\text{R S O CF}_2\text{CF}_2\text{CF}_3
    (Yields >85% enantiomeric excess)
  • Steroid side-chain elongation :
     1,3,5(10) estratriene+C9H19S O CF2CF2CF3Grignardfulvestrant backbone\text{ }^{1,3,5(10)}\text{ estratriene}+\text{C}_9\text{H}_{19}\text{S O CF}_2\text{CF}_2\text{CF}_3\xrightarrow{\text{Grignard}}\text{fulvestrant backbone}
    (Requires chiral induction at C7 and C17)

Stability Under Physiological Conditions

ParameterValue/BehaviorMethod of Analysis
pH stability Stable at 2.0-8.5HPLC-UV (254 nm)
Thermal degradation Decomposes >150°CTGA-DSC
Light sensitivity Photodegradation via C3-OHQbD studies

Degradation products include:

  • 17-keto derivatives (oxidation at C17)
  • Estratrienes (aromatization of A-ring)

Computational Reactivity Predictions

DFT calculations reveal:

  • Electrophilic centers :
    • Sulfinyl sulfur (Mulliken charge: +0.32 e)
    • C3 hydroxyl oxygen (-0.45 e)
  • Reaction barriers :
    ReactionΔG‡ (kcal/mol)
    Sulfoxide → Sulfone18.7 ± 0.9
    C3-OH glucuronidation12.4 ± 1.2

These predictions align with experimental metabolic data .

Comparative Reactivity with Analogs

CompoundSulfoxide Stability (t₁/₂)Glucuronidation Rate (nmol/min/mg)
Fulvestrant48 ± 3 hr0.89 ± 0.12
4-Hydroxyfulvestrant24 ± 2 hr*1.45 ± 0.21*
Fulvestrant sulfone>200 hrNot detected

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol)
Fulvestrant (ICI 182,780) 7α-pentafluoropentylsulfinyl nonyl side chain; steroidal backbone C₃₂H₄₇F₅O₃S 606.80
ICI 164,384 7α-alkylamide side chain; shorter substituent C₃₁H₄₄F₅NO₃ 593.68 (estimated)
Tamoxifen Nonsteroidal triphenylethylene backbone; ethylaminoethoxy side chain C₂₆H₂₉NO 371.51
17β-Estradiol Natural steroidal estrogen; lacks sulfinyl/pentafluoropentyl modifications C₁₈H₂₄O₂ 272.38
Key Differences:
  • Side Chain Modifications: Fulvestrant’s 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl chain enhances ER binding affinity and resistance to metabolic degradation compared to ICI 164,384’s alkylamide group .
  • Steroidal vs. Nonsteroidal: Tamoxifen, a nonsteroidal antiestrogen, exhibits partial agonist activity in some tissues, whereas Fulvestrant’s steroidal structure ensures pure antagonism .

Pharmacological Comparison

Receptor Binding and Antagonistic Potency:

Parameter Fulvestrant (ICI 182,780) ICI 164,384 Tamoxifen
Relative ER Binding Affinity 0.89 (vs. estradiol = 1.0) 0.19 0.02–0.1
In Vitro IC₅₀ (MCF-7 cells) 0.29 nM 1.3 nM 1–10 nM
In Vivo Antiuterotrophic ED₅₀ 0.06 mg/kg (rat) 0.9 mg/kg (rat) 0.1–0.5 mg/kg
Key Findings:
  • Fulvestrant’s 10-fold higher antiuterotrophic potency over ICI 164,384 is attributed to its optimized sulfinyl side chain, which improves receptor interaction .
  • Unlike tamoxifen, Fulvestrant downregulates ERα protein levels by 80–90% in breast tumors, eliminating residual agonist activity .

Clinical Efficacy Comparison

Effects on Tumor Biomarkers (Postmenopausal Breast Cancer):

Biomarker Fulvestrant (250 mg) Tamoxifen (20 mg/day) Placebo
ER H-Score Reduction 85% (P < 0.001 vs. placebo) 30% (P = NS) No change
PgR H-Score Reduction 90% (P < 0.0002) 150% increase No change
Ki67 Labeling Index 65% reduction 40% reduction No change
Clinical Insights:
  • Fulvestrant’s dose-dependent ER downregulation contrasts with tamoxifen’s partial agonist activity, which increases progesterone receptor (PgR) expression .
  • A single 250 mg dose of Fulvestrant achieves sustained antitumor effects comparable to 4 weeks of daily tamoxifen .

Physicochemical and Pharmacokinetic Properties

Property Fulvestrant ICI 164,384 Tamoxifen
LogP (Lipophilicity) 10.06 8.5 (estimated) 6.9
Half-Life (Human) ~28 days ~14 days 5–7 days
Solubility Insoluble in water Poor aqueous solubility Moderate solubility
Key Notes:
  • Fulvestrant’s pentafluoropentylsulfinyl group enhances lipophilicity, enabling long-acting intramuscular depot formulations .
  • Tamoxifen’s oral bioavailability contrasts with Fulvestrant’s requirement for parenteral administration .

Preparation Methods

Steroidal Backbone Preparation

The core steroidal structure (6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol ) is typically derived from estrone or nandrolone via selective hydrogenation and hydroxylation. Key steps include:

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50–60 psi) reduces aromatic rings to generate decahydro frameworks.

  • Hydroxylation : Enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) introduces hydroxyl groups at C3 and C17.

Table 1: Key Intermediates in Steroidal Backbone Synthesis

IntermediateReaction ConditionsYield (%)
3,17-DihydroxynandroloneH₂/Pd-C, ethanol, 50°C, 12 h78
Decahydrocyclopenta-phenanthrenePtO₂, acetic acid, 70°C, 24 h65

Stepwise Synthesis of the Target Compound

Alkylation at C7 Position

The C7 alkyl chain (9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl ) is introduced via Grignard reaction or nucleophilic substitution :

  • Grignard Reagent Preparation :

    • 4,4,5,5,5-Pentafluoropentylsulfinyl chloride is reacted with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Alkylation :

    • The steroidal intermediate is treated with the Grignard reagent at −45°C to −50°C, followed by quenching with hydrochloric acid.

Table 2: Alkylation Optimization

ParameterOptimal ConditionYield (%)
Temperature−50°C72
SolventTHF68
Reaction Time4 h75

Sulfoxide Group Formation

The sulfinyl group is introduced via oxidation of a sulfide precursor:

  • Oxidation Reagents :

    • Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 24 h).

    • Hydrogen peroxide with catalytic vanadium.

Table 3: Sulfoxide Synthesis Efficiency

Oxidizing AgentSolventYield (%)Purity (%)
mCPBACH₂Cl₂8899.1
H₂O₂/VanadiumAcetonitrile7697.5

Industrial-Scale Production

Solvent Systems and Crystallization

Industrial methods prioritize solvent recovery and yield maximization:

  • Mixed Solvents : Toluene/ethanol (75:25 v/v) for recrystallization.

  • Crystallization Conditions : Cooling to 0–10°C for 12–16 h, followed by vacuum drying (30–40°C).

Table 4: Industrial Crystallization Parameters

ParameterConditionOutcome
Solvent Ratio (Toluene:Ethanol)75:2599.1% purity
Cooling Rate0.5°C/min92% recovery

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min.

Spectroscopic Validation

  • X-Ray Diffraction (XRD) : Confirms crystalline structure (characteristic peaks at 2θ = 8.7°, 12.3°, 15.6°).

  • Differential Scanning Calorimetry (DSC) : Melting endotherm at 106.06°C.

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Challenge : Competing alkylation at C6 or C9 positions.

  • Solution : Steric hindrance modulation using bulky protecting groups (e.g., tert-butyldimethylsilyl).

Sulfoxide Racemization

  • Challenge : Unintended formation of sulfoxide diastereomers.

  • Solution : Low-temperature oxidation (−10°C) and chiral auxiliaries .

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